Eglu Eglu Selective antagonist of presynaptically-mediated (1S,3S)-ACPD-induced depression of motoneuron excitation in neonatal rat spinal cord; presumed group II mGlu receptor antagonist. Also available as part of the Group II mGlu Receptor Tocriset™.
Brand Name: Vulcanchem
CAS No.: 170984-72-2
VCID: VC0004290
InChI: InChI=1S/C7H13NO4/c1-2-7(8,6(11)12)4-3-5(9)10/h2-4,8H2,1H3,(H,9,10)(H,11,12)/t7-/m0/s1
SMILES: CCC(CCC(=O)O)(C(=O)O)N
Molecular Formula: C7H13NO4
Molecular Weight: 175.18 g/mol

Eglu

CAS No.: 170984-72-2

Cat. No.: VC0004290

Molecular Formula: C7H13NO4

Molecular Weight: 175.18 g/mol

* For research use only. Not for human or veterinary use.

Eglu - 170984-72-2

Specification

Description Selective antagonist of presynaptically-mediated (1S,3S)-ACPD-induced depression of motoneuron excitation in neonatal rat spinal cord; presumed group II mGlu receptor antagonist. Also available as part of the Group II mGlu Receptor Tocriset™.
CAS No. 170984-72-2
Molecular Formula C7H13NO4
Molecular Weight 175.18 g/mol
IUPAC Name (2S)-2-amino-2-ethylpentanedioic acid
Standard InChI InChI=1S/C7H13NO4/c1-2-7(8,6(11)12)4-3-5(9)10/h2-4,8H2,1H3,(H,9,10)(H,11,12)/t7-/m0/s1
Standard InChI Key QFYBYZLHPIALCZ-ZETCQYMHSA-N
Isomeric SMILES CC[C@](CCC(=O)O)(C(=O)O)N
SMILES CCC(CCC(=O)O)(C(=O)O)N
Canonical SMILES CCC(CCC(=O)O)(C(=O)O)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator